3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction, where a suitable boronic ester is reacted with the pyridazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the coupling partner.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-yl)-1H-imidazole
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine is unique due to the combination of its pyridazine core, thiophene group, and dioxaborolane moiety
Properties
CAS No. |
1402240-92-9 |
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Molecular Formula |
C14H17BN2O2S |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-thiophen-3-ylpyridazine |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16-17-12)10-7-8-20-9-10/h5-9H,1-4H3 |
InChI Key |
ACLDXOYNJNLNLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)C3=CSC=C3 |
Origin of Product |
United States |
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